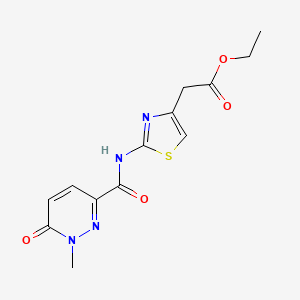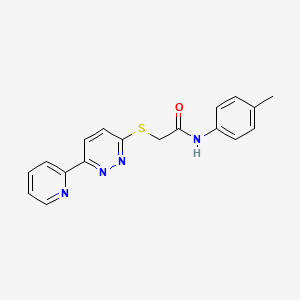
(3R,4S)-1-methyl-4-phenylpyrrolidine-3-carboxylic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(3R,4S)-1-methyl-4-phenylpyrrolidine-3-carboxylic acid hydrochloride” is a chemical compound with a unique structure that has garnered attention in various scientific fields. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocyclic aromatic compound . The compound is commonly known as MPHP.
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as “(3R,4S)-1-methyl-4-phenylpyrrolidine-3-carboxylic acid hydrochloride”, has been a topic of interest in recent years . The synthetic strategies used are typically based on ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular formula of “(3R,4S)-1-methyl-4-phenylpyrrolidine-3-carboxylic acid hydrochloride” is C12H16ClNO2. The InChI code is 1S/C13H17NO2.ClH/c1-14-8-11 (10-6-4-3-5-7-10)12 (9-14)13 (15)16-2;/h3-7,11-12H,8-9H2,1-2H3;1H/t11-,12+;/m0./s1 .Chemical Reactions Analysis
The chemical reactions involving pyrrolidine derivatives are diverse and complex. The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .Physical And Chemical Properties Analysis
The physical form of “(3R,4S)-1-methyl-4-phenylpyrrolidine-3-carboxylic acid hydrochloride” is a powder . It has a molecular weight of 241.72. The compound is stored at room temperature .Applications De Recherche Scientifique
Asymmetric Synthesis
A key application in the realm of synthetic chemistry is the development of efficient asymmetric syntheses for enantiomers of certain compounds, given their potential for improved biological activity and solubility profiles. For instance, asymmetric synthesis methods have been developed for enantiomers of quinolonecarboxylic acid class antibacterial agents, demonstrating practical significance for clinical applications due to their enhanced activity against bacteria (Rosen et al., 1988).
Neuroprotective Drugs
In pharmacology, selective activation of specific receptor subtypes has been explored as a strategy for protecting neurons against excitotoxic degeneration. The compound Aminopyrrolidine-2R,4R-dicarboxylated (2R,4R-APDC) is a notable example, acting as a potent and highly selective agonist for metabotropic glutamate receptor subtypes, providing a basis for neuroprotective drug development (Battaglia et al., 1998).
Anticonvulsant Activity
The synthesis and testing of 3-aminopyrroles and related derivatives for anticonvulsant activity highlights the importance of structural features for interaction with voltage-dependent sodium channels. This research points toward the therapeutic potential of these compounds in managing seizure disorders (Unverferth et al., 1998).
Synthesis of Biologically Active Compounds
Efficient synthesis techniques have been developed for key chiral building blocks like (3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid, highlighting the process's utility in producing biologically active compounds. Such methods are crucial for pharmaceutical development, offering scalable and reproducible pathways (Ohigashi et al., 2010).
Safety and Hazards
The safety information for “(3R,4S)-1-methyl-4-phenylpyrrolidine-3-carboxylic acid hydrochloride” includes several hazard statements: H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using only outdoors or in a well-ventilated area (P271) .
Orientations Futures
The future directions for research on “(3R,4S)-1-methyl-4-phenylpyrrolidine-3-carboxylic acid hydrochloride” and similar compounds involve further exploration of their biological activities and potential therapeutic applications. There is also a need for more detailed studies on their synthesis, chemical reactions, and mechanisms of action .
Propriétés
IUPAC Name |
(3R,4S)-1-methyl-4-phenylpyrrolidine-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c1-13-7-10(11(8-13)12(14)15)9-5-3-2-4-6-9;/h2-6,10-11H,7-8H2,1H3,(H,14,15);1H/t10-,11+;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTHUFWWIAWVCBP-DHXVBOOMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C(C1)C(=O)O)C2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@H]([C@H](C1)C(=O)O)C2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2876487.png)


![(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2876491.png)

![2-cyano-3-[1-(2,3-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid](/img/structure/B2876496.png)
![6-[1-(hydroxyimino)ethyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B2876498.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide](/img/structure/B2876501.png)

![(Z)-3-(5-((2-((furan-2-ylmethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid](/img/structure/B2876505.png)
![2,3,4-trifluoro-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide](/img/structure/B2876506.png)
![2-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide](/img/structure/B2876507.png)
![N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2876509.png)